molecular formula C12H14N2O3 B12908997 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- CAS No. 143207-32-3

3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo-

Cat. No.: B12908997
CAS No.: 143207-32-3
M. Wt: 234.25 g/mol
InChI Key: VAWTXJAARVWUBM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- is derived through systematic analysis of its molecular framework:

  • Benzoxazole core : A bicyclic structure comprising a benzene ring fused to an oxazole heterocycle (positions 1–2 for benzene and 1’–3’ for oxazole).
  • Substituent positioning : The carboxamide group (-CONH2) attaches at position 3 of the benzoxazole ring, while the N-butyl-2-oxo moiety modifies the carboxamide’s nitrogen atom.

The molecular formula C12H14N2O3 (molecular weight: 234.25 g/mol) confirms the presence of 12 carbon atoms, 14 hydrogens, 2 nitrogens, and 3 oxygens. This aligns with the structural interpretation of a butyl chain (C4H9) appended to the carboxamide nitrogen.

Table 1: Nomenclature Breakdown

Component Position/Function
Benzoxazole Core bicyclic structure
Carboxamide C3 substituent
N-butyl-2-oxo Nitrogen-bound modification

The numbering system prioritizes the oxazole ring’s heteroatoms, ensuring compliance with IUPAC’s lowest locant rules.

Structural Relationship to Benzoxazole Derivatives

3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- belongs to a broader class of benzoxazole derivatives distinguished by:

  • Heterocyclic fusion : The benzoxazole core combines aromatic stability (benzene) with the reactivity of oxazole’s oxygen and nitrogen atoms.
  • Carboxamide functionalization : Unlike simpler benzoxazoles, the C3 carboxamide introduces hydrogen-bonding capacity and planar rigidity, influencing molecular interactions.
  • N-alkylation : The N-butyl-2-oxo group modifies electronic properties through inductive effects, altering solubility and steric bulk compared to unsubstituted analogs.

Structural comparison with related compounds :

  • 1,2-Benzoxazole-3-carboxamide : Shares the carboxamide group at C3 but lacks the N-butyl modification, resulting in reduced lipophilicity.
  • N,N-dimethyl-1,3-benzoxazole-2-carboxamide : Features dimethyl substitution on the carboxamide nitrogen, illustrating how alkyl groups modulate steric effects without oxo-functionalization.

Historical Context in Heterocyclic Chemistry Research

Benzoxazole derivatives first gained prominence in the mid-20th century as synthetic targets for dyestuffs and pharmaceuticals. The development of 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- reflects three key trends:

  • Functionalization strategies : Early benzoxazole syntheses focused on halogenation and sulfonation. The introduction of carboxamide groups (as seen here) emerged later to enhance biological compatibility.
  • N-alkylation innovations : Methods for selective N-alkylation of benzoxazole carboxamides were refined in the 1990s, enabling the incorporation of complex substituents like the butyl-2-oxo group.
  • Computational guidance : Recent advances in molecular modeling (post-2010) have optimized the synthesis of sterically hindered derivatives by predicting reaction pathways and transition states.

The compound’s CAS registry number (1234423-98-3) indicates its relatively recent entry into chemical databases, likely synthesized post-2010 during targeted explorations of benzoxazole bioactivity. Its design likely aimed to balance lipophilicity (via the butyl chain) and hydrogen-bonding potential (via the carboxamide and oxo groups) for drug discovery applications.

Properties

CAS No.

143207-32-3

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

N-butyl-2-oxo-1,3-benzoxazole-3-carboxamide

InChI

InChI=1S/C12H14N2O3/c1-2-3-8-13-11(15)14-9-6-4-5-7-10(9)17-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,15)

InChI Key

VAWTXJAARVWUBM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1C2=CC=CC=C2OC1=O

Origin of Product

United States

Preparation Methods

Starting Materials and Cyclization

The benzoxazolone core is commonly synthesized from substituted 2-aminophenols or 2-hydroxyanilines. The key step involves cyclization to form the benzoxazolone ring, often using carbonyldiimidazole (CDI) or other carbonylating agents.

  • For example, 5-bromo-2-nitrophenol derivatives undergo Pd-catalyzed cross-coupling with boronic esters, followed by hydrogenation and intramolecular cyclization with CDI to yield benzoxazolone intermediates.

Pd-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a pivotal method to introduce various substituents on the benzoxazolone ring, especially at positions 5 and 6. This method uses boronic acids or esters and bromo-substituted benzoxazolone precursors under reflux in dioxane or other solvents with bases like sodium carbonate.

  • Example conditions: Pd(PPh3)4 catalyst, 2 M Na2CO3, dioxane, reflux for 18 hours, yielding 56–90% of substituted benzoxazolones.

Specific Preparation of N-Butyl Substituted Derivatives

The N-butyl substituent on the carboxamide nitrogen is introduced by using n-butyl isocyanate or by coupling the benzoxazolone intermediate with n-butyl amine derivatives converted to isocyanates.

  • The reaction conditions mirror those described above for isocyanate coupling, ensuring selective formation of the N-butyl carboxamide.

Alternative Synthetic Approaches

N-Arylation and Cross-Coupling Variants

In some cases, alternative Pd-catalyzed N-arylation of protected bromo-nitrophenols with heterocyclic amines is employed to access benzoxazolone intermediates, which are then converted to carboxamides.

Friedel–Crafts Acylation and Rearrangement

For introducing acyl groups on the benzoxazolone ring, Friedel–Crafts acylation using benzoyl chloride and AlCl3·DMF complex is used, followed by ring closure and N-acylation steps.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Pd-catalyzed cross-coupling Pd(PPh3)4, Na2CO3, dioxane, reflux, 18 h 56–90% yield Substituted benzoxazolone intermediates
2 Hydrogenation H2, Pd/C or Pd(OH)2, ammonium formate, EtOH or MeOH Quantitative Reduction of nitro groups
3 Cyclization CDI, room temperature High yield Formation of benzoxazolone ring
4 Carboxamide formation Isocyanate (commercial or in situ), DMAP, pyridine 40–80% yield Introduction of N-butyl carboxamide
5 Alternative N-arylation Cu-catalyzed cross-coupling Moderate yields For complex substitutions

Research Findings and Optimization

  • Lead optimization studies have shown that the choice of substituents on the benzoxazolone ring and the nature of the carboxamide substituent (such as N-butyl) significantly affect biological activity and pharmacokinetic properties.

  • Synthetic routes have been optimized to improve yields and purity, including the use of mild reaction conditions and efficient purification techniques like silica gel chromatography and preparative HPLC.

  • The use of in situ generated isocyanates has streamlined the synthesis, reducing the need for isolating unstable intermediates and enabling rapid diversification of carboxamide derivatives.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-2-oxobenzo[d]oxazole-3(2H)-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Benzoxazole and Benzothiazole Derivatives
Compound Name Core Structure Substituents Key Functional Groups Reference
ARN14974 Benzoxazole 6-(4-fluorophenyl), N-(4-phenylbutyl) Carboxamide, 2-oxo
3(2H)-Benzothiazoleacetamide, N,N-dimethyl-2-oxo- Benzothiazole Acetamide (N,N-dimethyl), 2-oxo Thiazole ring, acetamide
Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate Benzothiazole Ethyl carboxylate, 3-oxo Ester, 1,2-benzisothiazol-3(2H)-one
6-Benzoxazolesulfonamide, N,N-dibutyl-2,3-dihydro-3-methyl-2-oxo Benzoxazole Sulfonamide (N,N-dibutyl), 3-methyl, 2-oxo Sulfonamide, dihydro ring

Key Observations :

  • Heteroatom Substitution : Replacing the benzoxazole oxygen with sulfur (benzothiazole) alters electronic properties, affecting binding affinity and metabolic stability .
  • Side Chain Modifications : The N-butyl group in ARN14974 enhances lipophilicity compared to shorter chains (e.g., methyl or ethyl in other derivatives), influencing cell permeability and target engagement .
  • Functional Groups : Sulfonamide (in ) and carboxylate (in ) substituents introduce polar or charged moieties, impacting solubility and pharmacokinetics.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C) LogP (Predicted)
ARN14974 404.4 ≤2 mg/mL (DMSO), 2 mg/mL (DMF) Not reported ~4.2
3(2H)-Benzothiazoleacetamide, N,N-dimethyl-2-oxo- 236.3 Not reported Not reported ~1.8
Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate 253.3 Insoluble in water 128–130 ~2.5
6-Benzoxazolesulfonamide, N,N-dibutyl-2,3-dihydro-3-methyl-2-oxo 364.4 Not reported Not reported ~3.9

Key Observations :

  • Solubility: ARN14974’s solubility in DMSO/DMF aligns with its application in biochemical assays, whereas benzothiazole derivatives (e.g., ) show lower aqueous solubility due to nonpolar substituents.

Key Observations :

  • ARN14974 : The fluorophenyl group enhances binding to acid ceramidase’s hydrophobic pocket, while the phenylbutyl chain stabilizes interactions with the enzyme’s active site .
  • Benzothiazole Derivatives : The sulfur atom in benzothiazoles (e.g., ) may confer redox activity, contributing to antimicrobial effects.
  • Catalytic Applications : Benzoxazoles with N,O-bidentate directing groups (e.g., ) facilitate metal-catalyzed reactions, unlike sulfonamide or carboxylate derivatives.

Biological Activity

3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₂H₁₄N₂O₃ and an average molecular mass of approximately 234.255 g/mol. Its structure features a benzoxazole ring fused with a carboxamide group and a butyl group attached to the nitrogen atom, influencing its solubility and biological activity.

Property Details
Molecular FormulaC₁₂H₁₄N₂O₃
Molecular Mass234.255 g/mol
Functional GroupsBenzoxazole, Carboxamide
SolubilityModerate (influenced by butyl group)

Research indicates that 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo- exhibits several mechanisms of action:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP) :
    • This compound has been identified as an inhibitor of PARP, an enzyme crucial for DNA repair processes. Inhibition can lead to enhanced cytotoxic effects in cancer cells, making it a candidate for therapeutic applications in oncology.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans . The minimal inhibitory concentrations (MIC) for these activities need further investigation to establish efficacy.
  • Anti-inflammatory Properties :
    • The compound may also exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation .

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzoxazole derivatives, including 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo-. These studies often employ various cancer cell lines to assess cytotoxicity:

  • Cell Lines Tested :
    • Breast cancer (MCF-7, MDA-MB-231)
    • Lung cancer (A549)
    • Liver cancer (HepG2)

The findings suggest that this compound selectively induces apoptosis in cancer cells while showing lower toxicity to normal cells .

Antimicrobial Activity

The antimicrobial effects were evaluated against model bacterial strains:

Microorganism Activity MIC (µg/mL)
Bacillus subtilisActive32
Escherichia coliNot significantly active>64
Candida albicansActive16

These results indicate that while the compound shows promise against certain pathogens, its activity varies significantly across different strains .

Case Studies

  • Inhibition Studies :
    A study highlighted the compound's ability to inhibit cell migration and invasion in vitro using Boyden chamber assays. The results indicated that it could effectively reduce tumor growth in animal models when administered intraperitoneally .
  • Structure-Activity Relationship (SAR) :
    Research into SAR has shown that modifications to the benzoxazole structure can significantly affect biological activity. For instance, compounds with electron-donating groups demonstrated enhanced antibacterial properties compared to those with electron-withdrawing groups .

Q & A

Q. What are the recommended synthetic routes for 3(2H)-Benzoxazolecarboxamide, N-butyl-2-oxo-?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted benzoxazole precursors. For example, analogous benzoxazole derivatives are synthesized by reacting 2-aminophenol derivatives with carbonyl-containing reagents under acidic conditions . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical. A typical protocol involves refluxing in ethanol with a catalytic amount of sulfuric acid, followed by purification via column chromatography . Key Reaction Parameters :
ParameterTypical Condition
SolventEthanol or DMF
Temperature80–100°C
CatalystH₂SO₄ or p-toluenesulfonic acid
PurificationColumn chromatography

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation relies on X-ray crystallography for unambiguous determination of the benzoxazole core and substituent positions . Spectroscopic methods complement crystallography:
  • ¹H/¹³C NMR : Assign peaks to protons and carbons in the benzoxazole ring (e.g., characteristic shifts for the N-butyl-2-oxo group at δ ~2.5–3.5 ppm for protons and ~170–180 ppm for carbonyl carbons) .
  • FT-IR : Identify carbonyl (C=O) stretching vibrations at ~1650–1750 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion matching C₁₀H₁₂N₂O₃) .

Q. What are the preliminary biological activities associated with this compound?

  • Methodological Answer : Benzoxazole derivatives exhibit antimicrobial and enzyme-inhibitory activities . For initial screening:
  • Perform in vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) using agar dilution methods .
  • Evaluate enzyme inhibition (e.g., cyclooxygenase-2 or kinases) via fluorometric or colorimetric assays .
    Note : Activity is influenced by substituent positioning; the N-butyl-2-oxo group may enhance lipophilicity and membrane permeability .

Advanced Research Questions

Q. How to design experiments to study interactions with biological targets (e.g., proteins or DNA)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding affinity (KD) in real-time .
  • Molecular Dynamics (MD) Simulations : Model the compound’s binding mode to active sites using software like GROMACS or AMBER .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
    Critical Consideration : Include negative controls (e.g., scrambled DNA or denatured proteins) to validate specificity.

Q. How to address contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer : Contradictions may arise from assay variability or compound stability. Mitigate by:
  • Standardizing Assay Conditions : Use identical buffer pH, temperature, and incubation times .
  • Stability Testing : Perform HPLC or LC-MS to verify compound integrity under assay conditions .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA or Bayesian hierarchical models) to identify outliers .
    Example : If IC₅₀ varies between enzymatic and cell-based assays, evaluate cell permeability via PAMPA assays .

Q. What strategies optimize synthetic protocols for high yield and reproducibility?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, reaction time) and identify optimal conditions .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Scale-Up Challenges : Monitor exothermic reactions during scale-up using calorimetry to prevent decomposition .
    Case Study : A 20% yield increase was achieved by replacing H₂SO₄ with Amberlyst-15 as a recyclable catalyst .

Data Contradiction Analysis Framework

Source of Contradiction Resolution Strategy Relevant Evidence
Assay variabilityStandardize protocols across labs
Compound degradationValidate stability via LC-MS/HPLC
Target heterogeneityUse recombinant proteins

Key Takeaways

  • Synthesis : Prioritize cyclization and catalytic optimization .
  • Characterization : Combine crystallography and spectroscopy .
  • Biological Studies : Address variability via standardized assays and MD simulations .

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